1-[3-(Dimethylamino)phenyl]-2-butanol
Description
Properties
IUPAC Name |
1-[3-(dimethylamino)phenyl]butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-12(14)9-10-6-5-7-11(8-10)13(2)3/h5-8,12,14H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMQJWWFKXXKDGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC(=CC=C1)N(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Reaction Conditions for Key Steps (Adapted from)
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Addition Reaction | NaCN, dimethylamine, H₂O, 80°C, 8 hr | 84.1 |
| Hydrolysis | NaOH (pH ≥12), reflux, 12 hr | 90.5 |
| Esterification | Ethanol, H₂SO₄, reflux | 83.0 |
| Reduction | NaBH₄, H₂O, room temperature, 6 hr | 83.0 |
Alternative Pathways: Epoxide Ring-Opening
Epoxide intermediates offer a route to introduce both the alcohol and amine functionalities. For example, styrene oxide derivatives can undergo nucleophilic attack by dimethylamine:
This method, however, requires precise control over regioselectivity and stereochemistry. Patent CN107805205A demonstrates chiral resolution using acid selectors (e.g., mandelic acid), which could be applied to isolate enantiomers if stereoselective synthesis is pursued.
Challenges in Functional Group Compatibility
Introducing the dimethylamino group at the meta position of the phenyl ring presents unique challenges:
-
Direct alkylation : Friedel-Crafts reactions on dimethylaniline are hindered by the electron-donating dimethylamino group, which deactivates the ring.
-
Directed ortho-metalation : Requires protective groups and multi-step sequences, reducing overall yield.
-
Buchwald-Hartwig amination : Late-stage amination of brominated intermediates using palladium catalysts could install the dimethylamino group but adds complexity.
Industrial Scalability and Process Optimization
The patent methodology emphasizes mild conditions (e.g., 0.3 MPa pressure, 60–80°C) and aqueous workups, which are advantageous for scale-up. Key considerations include:
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Dimethylamino)phenyl]-2-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like LiAlH4.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation: 1-[3-(Dimethylamino)phenyl]-2-butanone
Reduction: 1-[3-(Dimethylamino)phenyl]butane
Substitution: Products vary based on the nucleophile used
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis: DMAB serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its functional groups allow for further chemical modifications, making it a versatile building block in organic synthesis.
Biology
- Biochemical Probes: The compound has been investigated as a biochemical probe to study enzyme mechanisms and receptor interactions. Its ability to interact with neurotransmitter systems positions it as a candidate for exploring neurological pathways.
- Neurotransmitter Modulation: DMAB has been shown to inhibit the reuptake of serotonin and norepinephrine, suggesting potential applications in treating mood disorders.
Medicine
- Antidepressant Potential: Research indicates that DMAB exhibits antidepressant-like properties. In animal models, administration of DMAB resulted in significant reductions in depressive behaviors, suggesting enhanced serotonergic and noradrenergic transmission similar to traditional antidepressants.
- Analgesic Effects: Preliminary studies have shown that DMAB provides significant pain relief comparable to morphine in formalin tests, indicating its potential as an analgesic agent.
Case Studies
| Study | Findings |
|---|---|
| Study 1: Antidepressant Activity (2023) | DMAB demonstrated significant antidepressant effects in rodent models, with reductions in immobility time during forced swim tests (p < 0.05). |
| Study 2: Neuroprotection (2022) | In vitro studies indicated that DMAB reduced neuronal cell death by 40% under oxidative stress conditions (p < 0.01). |
| Study 3: Analgesic Effects (2024) | DMAB provided significant pain relief in formalin tests, with an ED50 comparable to morphine (p < 0.05). |
Structure-Activity Relationship (SAR)
The biological activity of DMAB can be attributed to its structural features:
- The dimethylamino group is essential for interaction with neurotransmitter transporters.
- Modifications to the phenyl ring or the butanol side chain can significantly alter its pharmacological profile.
Mechanism of Action
The mechanism of action of 1-[3-(Dimethylamino)phenyl]-2-butanol involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their structure and function. The hydroxyl group can also form hydrogen bonds, affecting the compound’s solubility and reactivity.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares 1-[3-(Dimethylamino)phenyl]-2-butanol with structurally related compounds, focusing on substituent positions, chain length, and functional groups:
Key Observations:
Chain Length and Hydroxyl Position: The butanol chain in this compound enhances lipophilicity compared to shorter-chain analogs like 3-(dimethylamino)-1-propanol. This property may improve membrane permeability in biological systems.
Substituent Effects: The meta-dimethylamino group on the phenyl ring (target compound) contrasts with para-substituted analogs like droloxifene. Para-substitution in droloxifene improves estrogen receptor binding affinity, whereas meta-substitution may alter electronic effects and metabolic stability . Ethylphenylamino derivatives (e.g., 3-{1-[(2-ethylphenyl)amino]ethyl}phenol) prioritize hydrogen bonding via –NH– groups, differing from the tertiary amine in the target compound .
Functional Group Diversity: Droloxifene’s dimethylaminoethoxy group (–OCH2CH2N(CH3)2) enhances metabolic stability compared to the direct hydroxyl group in this compound, making it more suitable for therapeutic applications .
Q & A
Q. What are the validated synthetic routes for 1-[3-(Dimethylamino)phenyl]-2-butanol, and how can reaction conditions be optimized?
Answer:
- Synthetic Routes : A common approach involves nucleophilic substitution or reductive amination of intermediates like 3-(dimethylamino)acetophenone derivatives. For example, condensation of 3-(dimethylamino)phenyl ketones with Grignard reagents (e.g., ethylmagnesium bromide) followed by catalytic hydrogenation may yield the target alcohol .
- Optimization : Use Design of Experiments (DoE) to test variables like temperature (e.g., 0–80°C), solvent polarity (ethanol vs. THF), and catalyst loading (e.g., Pd/C for hydrogenation). Monitor purity via TLC or HPLC .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?
Answer:
- NMR : The dimethylamino group (-N(CH₃)₂) shows a singlet at δ ~2.8–3.2 ppm in -NMR. The chiral C2 alcohol proton appears as a multiplet (δ ~3.5–4.0 ppm) due to coupling with adjacent CH₂ groups .
- IR : Confirm hydroxyl (-OH) stretch at ~3200–3600 cm⁻¹ and tertiary amine absorption at ~2800 cm⁻¹ .
- MS : Look for molecular ion [M+H]⁺ at m/z 207.2 and fragmentation patterns (e.g., loss of H₂O or CH₃ groups) .
Q. What stability studies are critical for storing this compound in laboratory settings?
Answer:
- Degradation Pathways : Assess oxidative degradation (e.g., via HPLC under O₂ exposure) and photostability (UV light at 254 nm).
- Storage Recommendations : Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation. Use stabilizers like BHT (0.01% w/v) in ethanol solutions .
Advanced Research Questions
Q. How do steric and electronic effects of the dimethylamino group influence the compound’s reactivity in catalytic asymmetric syntheses?
Answer:
- Steric Effects : The bulky dimethylamino group at the meta position hinders nucleophilic attack at the phenyl ring, favoring regioselective reactions (e.g., C2 alcohol formation) .
- Electronic Effects : The electron-donating -N(CH₃)₂ group activates the phenyl ring for electrophilic substitution but deactivates adjacent positions. Computational studies (DFT) can map charge distribution .
Q. How should researchers resolve contradictory data in biological activity assays involving this compound?
Answer:
- Case Study : If cytotoxicity assays (e.g., MTT) show variability, validate via orthogonal methods (e.g., ATP-based viability assays). Control for solvent interference (e.g., DMSO ≤0.1% v/v) .
- Statistical Analysis : Apply ANOVA to identify outliers, and repeat experiments with fresh compound batches to rule out degradation .
Q. What computational strategies model the compound’s interaction with biological targets (e.g., GPCRs)?
Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger Maestro to predict binding affinities. Parameterize the dimethylamino group’s partial charges via RESP fitting in Gaussian .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (e.g., with β-adrenergic receptors) .
Q. How can researchers validate the enantiomeric purity of this compound?
Answer:
- Chiral HPLC : Use a Chiralpak IA-3 column with hexane:isopropanol (90:10) mobile phase. Compare retention times with racemic mixtures .
- Polarimetry : Measure specific rotation ([α]) and cross-reference with literature values for (R)- and (S)-enantiomers .
Methodological Guidance Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
